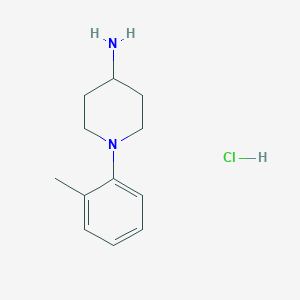
4,6-Dichloro-8-methoxyquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dicloro-8-metoxquinolina es un compuesto químico con la fórmula molecular C10H7Cl2NO y un peso molecular de 228.07 g/mol . Este compuesto pertenece a la familia de las quinolinas, que es conocida por sus diversas actividades biológicas y aplicaciones en varios campos como la medicina, la química y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4,6-Dicloro-8-metoxquinolina generalmente implica la cloración y metoxilación de derivados de quinolina. Un método común incluye la reacción de 4,6-dicloroquinolina con metanol en presencia de una base, como el metóxido de sodio, bajo condiciones de reflujo .
Métodos de producción industrial: La producción industrial de 4,6-Dicloro-8-metoxquinolina puede involucrar procesos de cloración y metoxilación a gran escala, utilizando catalizadores eficientes y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar aún más la eficiencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones: 4,6-Dicloro-8-metoxquinolina se somete a diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de cloro pueden sustituirse por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar óxidos de N-quinolina o reducción para formar dihidroquinolinas.
Reactivos y condiciones comunes:
Reacciones de sustitución: Se utilizan comúnmente reactivos como metóxido de sodio, terc-butóxido de potasio u otras bases fuertes.
Reacciones de oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el ácido m-cloroperbenzoico (m-CPBA).
Reacciones de reducción: Se emplean agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Principales productos formados:
Productos de sustitución: Varias quinolinas sustituidas dependiendo del nucleófilo utilizado.
Productos de oxidación: Óxidos de N-quinolina.
Productos de reducción: Dihidroquinolinas.
Aplicaciones Científicas De Investigación
4,6-Dicloro-8-metoxquinolina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en el desarrollo de colorantes, pigmentos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 4,6-Dicloro-8-metoxquinolina implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos. Por ejemplo, puede actuar como un inhibidor enzimático, interrumpiendo vías metabólicas clave en microorganismos o células cancerosas .
Compuestos similares:
- 4,6-Dicloroquinolina
- 8-Metoxquinolina
- 4-Cloro-6-metoxquinolina
Comparación: 4,6-Dicloro-8-metoxquinolina es única debido a la presencia de ambos sustituyentes cloro y metoxilo en el anillo de quinolina. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones. En comparación con sus análogos, puede exhibir una actividad biológica mejorada o patrones de reactividad diferentes .
Comparación Con Compuestos Similares
- 4,6-Dichloroquinoline
- 8-Methoxyquinoline
- 4-Chloro-6-methoxyquinoline
Comparison: 4,6-Dichloro-8-methoxyquinoline is unique due to the presence of both chloro and methoxy substituents on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced biological activity or different reactivity patterns .
Propiedades
Número CAS |
1189106-28-2 |
|---|---|
Fórmula molecular |
C10H7Cl2NO |
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
4,6-dichloro-8-methoxyquinoline |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-9-5-6(11)4-7-8(12)2-3-13-10(7)9/h2-5H,1H3 |
Clave InChI |
GDXNFNKPSDHMER-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC2=C(C=CN=C12)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)








![8-(Propan-2-yl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11882017.png)
![1H-Pyrazolo[3,4-b]pyridine-3-carbonitrile, 6-(1-piperazinyl)-](/img/structure/B11882024.png)
